molecular formula C15H24N2O8 B13787410 3-(Diethylaminomethyl)-5-methylisoxazole citrate CAS No. 971-62-0

3-(Diethylaminomethyl)-5-methylisoxazole citrate

Cat. No.: B13787410
CAS No.: 971-62-0
M. Wt: 360.36 g/mol
InChI Key: FEZXUJRFFSBRGT-UHFFFAOYSA-N
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Description

3-(Diethylaminomethyl)-5-methylisoxazole citrate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The diethylaminomethyl group attached to the isoxazole ring further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylaminomethyl)-5-methylisoxazole citrate typically involves the reaction of 5-methylisoxazole with diethylaminomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylaminomethyl)-5-methylisoxazole citrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylaminomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

3-(Diethylaminomethyl)-5-methylisoxazole citrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Diethylaminomethyl)-5-methylisoxazole citrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

3-(Diethylaminomethyl)-5-methylisoxazole citrate can be compared with other similar compounds, such as:

    Methylhexanamine: Both compounds contain an amine group, but methylhexanamine has a different structural framework and is primarily used as a stimulant.

    Dimethylaminopropylamine: This compound also contains an amine group and is used in the production of surfactants and personal care products.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis and has different reactivity compared to this compound.

The uniqueness of this compound lies in its isoxazole ring structure and the presence of the diethylaminomethyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

971-62-0

Molecular Formula

C15H24N2O8

Molecular Weight

360.36 g/mol

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[(5-methyl-1,2-oxazol-3-yl)methyl]azanium

InChI

InChI=1S/C9H16N2O.C6H8O7/c1-4-11(5-2)7-9-6-8(3)12-10-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h6H,4-5,7H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

FEZXUJRFFSBRGT-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=NOC(=C1)C.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

Origin of Product

United States

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